molecular formula C21H21N3O3 B12184058 N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4-(prop-2-en-1-yloxy)benzamide

N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4-(prop-2-en-1-yloxy)benzamide

Cat. No.: B12184058
M. Wt: 363.4 g/mol
InChI Key: QVQQZEQAVZQWLE-UHFFFAOYSA-N
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Description

N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4-(prop-2-en-1-yloxy)benzamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4-(prop-2-en-1-yloxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a suitable hydrazide with a nitrile oxide. This step often requires the use of a base such as sodium hydroxide and a solvent like ethanol.

    Introduction of the Benzamide Moiety: The benzamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative (e.g., an acid chloride or ester) in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Alkylation: The final step involves the alkylation of the phenolic hydroxyl group with an appropriate alkyl halide under basic conditions to introduce the prop-2-en-1-yloxy group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4-(prop-2-en-1-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, leading to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or oxadiazole moieties, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide in DMF (dimethylformamide), alkyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Azides, alkylated derivatives.

Scientific Research Applications

N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4-(prop-2-en-1-yloxy)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

    Biological Studies: The compound can be used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4-(prop-2-en-1-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and benzamide moiety can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4-(prop-2-en-1-yloxy)benzamide is unique due to its combination of an oxadiazole ring and a benzamide moiety, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with molecular targets, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

N-[4-(4-propan-2-ylphenyl)-1,2,5-oxadiazol-3-yl]-4-prop-2-enoxybenzamide

InChI

InChI=1S/C21H21N3O3/c1-4-13-26-18-11-9-17(10-12-18)21(25)22-20-19(23-27-24-20)16-7-5-15(6-8-16)14(2)3/h4-12,14H,1,13H2,2-3H3,(H,22,24,25)

InChI Key

QVQQZEQAVZQWLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OCC=C

Origin of Product

United States

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